
1,1'-Biphenyl, 4,4'-dibromo-2,2'-diiodo-5,5'-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Biphenyl, 4,4’-dibromo-2,2’-diiodo-5,5’-dimethoxy- is a complex organic compound with the molecular formula C12H6Br2I2(OCH3)2 This compound is characterized by the presence of bromine, iodine, and methoxy groups attached to a biphenyl core
Méthodes De Préparation
The synthesis of 1,1’-Biphenyl, 4,4’-dibromo-2,2’-diiodo-5,5’-dimethoxy- typically involves multi-step reactions starting from simpler biphenyl derivatives. One common synthetic route includes the following steps:
Bromination: Biphenyl is first brominated to introduce bromine atoms at the 4,4’-positions.
Iodination: The brominated biphenyl is then subjected to iodination to introduce iodine atoms at the 2,2’-positions.
Methoxylation: Finally, methoxy groups are introduced at the 5,5’-positions through a methoxylation reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1,1’-Biphenyl, 4,4’-dibromo-2,2’-diiodo-5,5’-dimethoxy- undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups under appropriate conditions. Common reagents include organometallic compounds and halogen exchange reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The biphenyl core allows for coupling reactions, such as Suzuki and Heck coupling, to form more complex structures.
Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,1’-Biphenyl, 4,4’-dibromo-2,2’-diiodo-5,5’-dimethoxy- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and developing bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of advanced materials, including organic semiconductors and photovoltaic materials.
Mécanisme D'action
The mechanism of action of 1,1’-Biphenyl, 4,4’-dibromo-2,2’-diiodo-5,5’-dimethoxy- depends on its specific application. In chemical reactions, the bromine and iodine atoms act as reactive sites for substitution and coupling reactions. The methoxy groups can influence the compound’s electronic properties and reactivity. Molecular targets and pathways involved vary based on the context of its use in biological or industrial applications.
Comparaison Avec Des Composés Similaires
1,1’-Biphenyl, 4,4’-dibromo-2,2’-diiodo-5,5’-dimethoxy- can be compared with other biphenyl derivatives, such as:
1,1’-Biphenyl, 4,4’-dibromo-: Lacks the iodine and methoxy groups, resulting in different reactivity and applications.
1,1’-Biphenyl, 4,4’-diiodo-:
1,1’-Biphenyl, 4,4’-dimethoxy-: Lacks the bromine and iodine groups, leading to different electronic properties and reactivity.
Propriétés
Numéro CAS |
454182-36-6 |
|---|---|
Formule moléculaire |
C14H10Br2I2O2 |
Poids moléculaire |
623.84 g/mol |
Nom IUPAC |
1-bromo-4-(4-bromo-2-iodo-5-methoxyphenyl)-5-iodo-2-methoxybenzene |
InChI |
InChI=1S/C14H10Br2I2O2/c1-19-13-3-7(11(17)5-9(13)15)8-4-14(20-2)10(16)6-12(8)18/h3-6H,1-2H3 |
Clé InChI |
DOMWJSXWPFXSMX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)C2=CC(=C(C=C2I)Br)OC)I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Azaspiro[2.5]octane, 1-phenyl-2-(3-pyridinyl)-](/img/structure/B14256062.png)
![{[1-Methoxy-2-(phenylselanyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14256064.png)
![4-Bromo-1-methoxy-2-[(3-methylidenepentan-2-yl)oxy]benzene](/img/structure/B14256068.png)

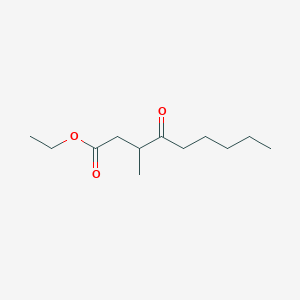
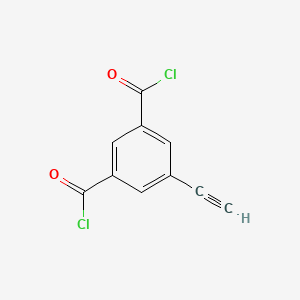
![2-[({2-[(2-Hydroxyethyl)(methyl)amino]ethyl}sulfanyl)methyl]prop-2-enoic acid](/img/structure/B14256096.png)
![2-[4-(Methanesulfonyl)phenyl]-1-(4-methylphenyl)-1H-benzimidazole](/img/structure/B14256100.png)
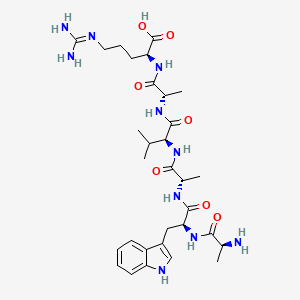
![Hexanamide, N-[5-hydroxy-1-(phenylmethyl)pentyl]-](/img/structure/B14256106.png)
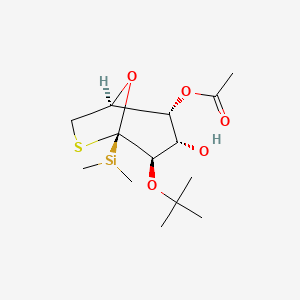
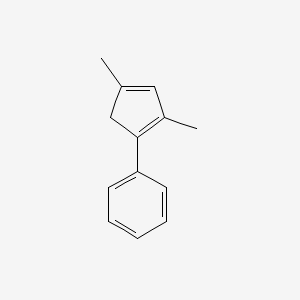
![5-[2,2'-Bithiophen]-5-yl-2'-deoxyuridine](/img/structure/B14256131.png)
![1,2-Benzenedicarbonitrile, 4,5-bis[[2-(dimethylamino)ethyl]thio]-](/img/structure/B14256137.png)
